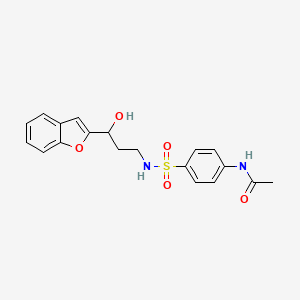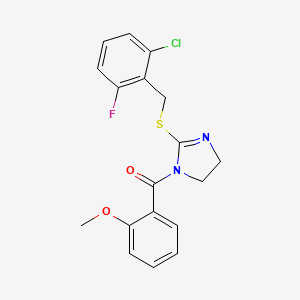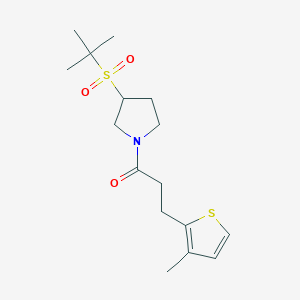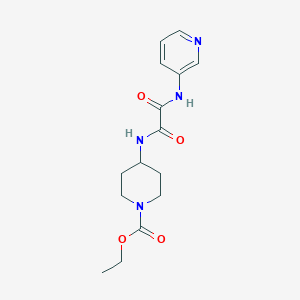
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide, also known as BFA-8, is a compound that has gained attention in scientific research due to its potential therapeutic properties. BFA-8 is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-cancer effects.
Applications De Recherche Scientifique
Photoresponsive Molecularly Imprinted Hydrogels
Molecularly imprinted hydrogels have been developed for the photo-regulated release and uptake of pharmaceuticals in aqueous media, utilizing azobenzene-containing functional monomers. This technique demonstrates the potential of utilizing photoresponsive materials for controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Antimicrobial Activity of Sulfanilamide Derivatives
Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, have been explored for their thermal properties and antimicrobial activities. However, the introduction of benzene rings to the CO–NH group or SO2–NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Synthesis of Heterocycles via Sulphenylation
Explorations into the synthesis of heterocycles via sulphenylation of unsaturated amides have shown the potential for creating novel compounds with various applications in pharmaceutical and chemical research (Samii, Ashmawy, & Mellor, 1987).
Cyclization of Nitroacetamide Derivatives
Nitroacetamide derivatives have been utilized in cyclization reactions to afford benzofused lactams, providing a novel route to these compounds. This process highlights the versatility of nitroacetamide derivatives in synthesizing complex molecular structures (Fante et al., 2014).
Anticonvulsant Activity of Benzofuran-Acetamide Scaffold
The benzofuran-acetamide scaffold has been evaluated as a potential anticonvulsant agent, indicating the utility of this chemical structure in developing new therapeutic agents for treating convulsions (Shakya et al., 2016).
Mécanisme D'action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They are often used as antimicrobial agents , indicating that their targets could be various enzymes or proteins essential for microbial growth and survival.
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to inhibition or alteration of the target’s normal function . This interaction can result in the death of microbial cells or the inhibition of their growth .
Biochemical Pathways
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.
Pharmacokinetics
One of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that this compound may also have been designed with optimal bioavailability in mind.
Result of Action
Given the antimicrobial properties of benzofuran derivatives , the compound likely results in the death of microbial cells or the inhibition of their growth.
Propriétés
IUPAC Name |
N-[4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-15-6-8-16(9-7-15)27(24,25)20-11-10-17(23)19-12-14-4-2-3-5-18(14)26-19/h2-9,12,17,20,23H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLCDNBBXOXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)
![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)
![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)
![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)


